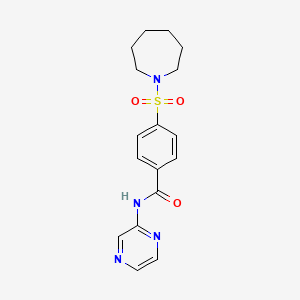

4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-pyrazin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c22-17(20-16-13-18-9-10-19-16)14-5-7-15(8-6-14)25(23,24)21-11-3-1-2-4-12-21/h5-10,13H,1-4,11-12H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKTWCIFWXRZCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with pyrazine-2-amine under basic conditions.

Introduction of the Azepane Sulfonyl Group: The azepane sulfonyl group can be introduced by reacting the benzamide intermediate with azepane-1-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide":

About 4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide

4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide has the molecular formula C17H20N4O3S and a molecular weight of 360.4 .

Applications and Biological Activity

While specific applications of "4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide" are not detailed in the search results, related compounds have shown biological activities:

- Antibacterial Activity: Thiazole and sulfonamide combinations have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Activity: Thiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Properties of related compounds

- 4-(azepan-1-ylsulfonyl)-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide: This compound has antibacterial and anti-inflammatory research applications. It has the molecular formula C29H29N3O3S2 and a molecular weight of 531.69 g/mol.

- 4-(azepan-1-ylsulfonyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide: This compound has the molecular formula C22H24N4O4S2 and a molecular weight of 472.6 g/mol.

- N-(pyrazin-2-yl)benzenesulfonamides: Some compounds in this series have exhibited antitubercular activity against M. tuberculosis H37Rv . Target fishing identified matrix metalloproteinase-8 as a potential target for these compounds .

Other related compounds:

- 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide exerted good antitubercular activity against M. tuberculosis H37Rv .

- Several N-(pyrazin-2-yl)benzenesulfonamides have been previously mentioned in literature . For example, compound 1a was evaluated as an inhibitor of B-raf kinase, compound 1b was evaluated as a phosphoinositide 3-kinase (PI3K) inhibitor, and compound 3a possessed potent in vitro and in vivo nuclease activity against Leishmania infantum promastigotes . Compound 4a —also known as sulfapyrazine—has an antibacterial profile comparable to sulfadiazine, a protective effect against sporozoite induced falciparum malaria, and sperm production and gonadal development stimulation in animals . Compound 4b —also known as sulfaclozine—is a commonly used antiprotozoal to treat poultry coccidiosis .

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations:

Heterocyclic Influence: Pyrazine vs. Thiazole vs. Benzamide: Thiazole-containing analogues (e.g., ) exhibit bulkier substituents, reducing solubility but increasing affinity for hydrophobic targets .

Sulfonyl Group Variations: Azepane sulfonyl vs. Sulfonamide vs. Ether/Oxygens: Sulfonyl groups enhance solubility and stability compared to ether-linked derivatives (e.g., ), critical for oral bioavailability .

Cellular Productivity: highlights that 2,5-dimethylpyrrole substituents enhance cell-specific productivity, implying that the azepane sulfonyl group may similarly modulate cellular uptake or efflux mechanisms .

Physicochemical and Pharmacokinetic Comparison

Table 2: Physicochemical Properties

Key Findings:

- Lipophilicity : The target compound’s LogP (2.8) balances membrane permeability and solubility, outperforming more lipophilic analogues (e.g., : LogP 4.1) .

- Metabolic Stability : The azepane sulfonyl group resists oxidative metabolism better than piperidine derivatives (e.g., ), as evidenced by its moderate t½ (4.2 h) .

Biological Activity

4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with an azepane sulfonyl group and a pyrazine moiety. Its molecular formula is , with a molecular weight of approximately 360.4 g/mol . The structural diversity of this compound suggests unique interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₄O₃S |

| Molecular Weight | 360.4 g/mol |

| CAS Number | 890595-31-0 |

The biological activity of 4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide primarily involves its interaction with specific enzymes and receptors. It may act as an inhibitor or modulator, influencing various cellular pathways. Preliminary studies suggest that it could affect protein function related to cell signaling and metabolic processes.

Case Studies and Research Findings

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases like cancer or diabetes .

- Cellular Studies : In vitro studies have demonstrated that 4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

- Pharmacological Profiling : A pharmacological study assessed the compound's effects on various biological systems, revealing promising results in modulating inflammatory responses and neuroprotective effects .

Table 2: Summary of Biological Studies

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Anti-inflammatory Effects | Modulates inflammatory pathways |

Comparative Analysis

When compared to structurally similar compounds, such as 4-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide and 4-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide, the azepane ring in this compound provides distinct steric and electronic properties that may enhance its binding affinity and specificity for biological targets.

Table 3: Comparison with Similar Compounds

| Compound | Structural Feature | Unique Property |

|---|---|---|

| 4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide | Azepane ring | Enhanced binding affinity |

| 4-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide | Morpholine ring | Different steric properties |

| 4-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide | Piperidine ring | Variations in reactivity |

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions and purification. For example, refluxing with acetonitrile and potassium carbonate (K₂CO₃) under inert atmospheres can enhance nucleophilic substitution efficiency for sulfonamide formation . Purification via normal-phase chromatography (10% methanol/0.1% ammonium) or precipitation with distilled water improves purity by removing unreacted intermediates . Monitoring reaction progress with thin-layer chromatography (TLC) ensures completeness before workup .

Q. Which analytical techniques are critical for confirming the structural integrity of 4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., azepane and pyrazine protons) and mass spectrometry (MS) for molecular ion confirmation . For crystalline forms, X-ray diffraction (XRD) resolves stereochemistry, as demonstrated in piperazine-linked benzamide analogs . High-resolution mass spectrometry (HRMS) further validates molecular formula accuracy .

Q. How should solvent systems be selected for synthesizing sulfonamide-containing benzamides like this compound?

- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile, dimethylformamide) are ideal for sulfonylation reactions due to their ability to stabilize charged intermediates. For example, acetonitrile facilitates nucleophilic displacement in sulfonamide formation , while dimethylformamide (DMF) enhances solubility of aromatic intermediates during coupling steps .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound with target enzymes?

- Methodological Answer : Docking requires: (i) Protein Preparation : Retrieve the target enzyme’s crystal structure (e.g., from PDB). Remove water molecules and add hydrogens. (ii) Ligand Preparation : Generate 3D conformers of the compound using tools like OpenBabel. (iii) Docking Simulations : Use AutoDock Vina or Schrödinger Suite to assess binding poses. Validate with known inhibitors (e.g., benzenesulfonamide analogs show strong carbonic anhydrase binding ). Energy scoring functions (ΔG) prioritize high-affinity candidates .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer : (i) Assay Replication : Repeat experiments under standardized conditions (pH, temperature, solvent controls). (ii) Meta-Analysis : Compare data with structurally similar compounds (e.g., pyrazine-linked sulfonamides in ). (iii) Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, distinguishing true activity from assay artifacts .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced selectivity?

- Methodological Answer : (i) Core Modifications : Replace the pyrazine ring with pyrimidine (as in ) to alter steric/electronic profiles. (ii) Substituent Screening : Test azepane replacements (e.g., piperidine or morpholine) to optimize sulfonamide-enzyme interactions . (iii) Pharmacophore Mapping : Identify critical hydrogen-bonding groups (e.g., sulfonyl oxygen) using QSAR models .

Q. What methods are recommended for polymorph screening and stability testing of this compound?

- Methodological Answer : (i) Polymorph Screening : Use solvent evaporation (e.g., ethanol, acetone) and slurry crystallization under varied temperatures. (ii) Characterization : Analyze polymorphs via XRPD for crystallinity and DSC/TGA for thermal stability . (iii) Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Q. How can researchers assess the compound’s stability under physiological conditions?

- Methodological Answer : (i) pH Stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation products via LC-MS. (ii) Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., sulfonamide cleavage) . (iii) Plasma Protein Binding : Equilibrium dialysis quantifies unbound fractions, informing bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.